CDK2 Inhibition Potency: 5-Methyl Analog vs. Multi-Kinase Selectivity Baseline
The target compound inhibits full-length N-terminal GST-tagged human CDK2/CyclinA2 with an IC₅₀ of 652 nM in biochemical assays, establishing it as a moderate-affinity CDK2 binder [1]. Against the same assay format, the compound exhibits progressive loss of potency against CDK5 (IC₅₀ = 863 nM, 1.3-fold lower affinity), CDK9 (IC₅₀ = 2.08 μM, 3.2-fold lower), and CDK1/CyclinB1 (IC₅₀ = 3.14 μM, 4.8-fold lower) [1]. This selectivity window—while modest in absolute terms—is defined by the 5-methyl substituent; the 5-ethyl and 5-CF₃ analogs may invert or collapse this selectivity due to altered ATP-pocket steric complementarity.
| Evidence Dimension | Biochemical kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | CDK2: 652 nM; CDK5: 863 nM; CDK9: 2,080 nM; CDK1: 3,140 nM |
| Comparator Or Baseline | CDK2 vs. CDK5 selectivity ratio (1.3x); CDK2 vs. CDK9 selectivity ratio (3.2x); CDK2 vs. CDK1 selectivity ratio (4.8x) |
| Quantified Difference | 2.3-fold selectivity window between CDK2 and the next most potently inhibited kinase (CDK5) |
| Conditions | Inhibition of full-length N-terminal GST-tagged human CDK2 (1–298)/CyclinA2 (1–432), CDK5/p25, CDK9/Cyclin T1, CDK1/CyclinB1 in baculovirus expression system; biochemical TR-FRET assay [1] |
Why This Matters
This is the only publicly available quantitative kinase profiling dataset for the free-base 5-methyl derivative, providing a validated benchmark for scientists selecting this scaffold to initiate a CDK2-focused medicinal chemistry program versus alternative 7-piperazinyl-triazolopyrimidines that may lack baseline selectivity data.
- [1] BindingDB Entry BDBM50587785 (CHEMBL5178368). IC₅₀ values: CDK2 = 652 nM, CDK5 = 863 nM, CDK9 = 2.08E+3 nM, CDK1/CyclinB1 = 3.14E+3 nM. Assay: Inhibition of full-length N-terminal GST-tagged human CDK2 (1–298 residues)/GST-tagged CyclinA2 (1–432) expressed in baculovirus expression system. View Source
